N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole.
Benzyl Derivatives: Compounds containing a benzyl group, such as benzyl alcohol and benzyl chloride.
Acetamide Derivatives: Compounds with an acetamide group, such as acetamide and N-phenylacetamide.
Uniqueness
N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole moiety : Known for its diverse biological activities.
- Acetamide group : Often associated with improved solubility and bioavailability.
- Chlorobenzyl substituent : Enhances lipophilicity, potentially influencing biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Several studies have reported that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- A study on related compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
-
Acetylcholinesterase Inhibition :
- Compounds containing thiazole and coumarin cores have shown promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels, improving cognitive functions .
- The synthesized thiazole derivatives exhibited varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM .
- Antimicrobial Activity :
Case Study 1: Anticancer Activity Assessment
In a study evaluating a series of thiazole derivatives, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and liver cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(2-chlorobenzyl)-... | MCF-7 (Breast Cancer) | 5.3 | Apoptosis induction |
N-(2-chlorobenzyl)-... | HepG2 (Liver Cancer) | 6.1 | Cell cycle arrest |
Case Study 2: Acetylcholinesterase Inhibition
Another study focused on the AChE inhibitory potential of similar thiazole derivatives. The compound was found to effectively inhibit AChE activity, suggesting potential therapeutic applications in neurodegenerative disorders.
Compound | AChE Inhibition (%) | IC50 (µM) |
---|---|---|
N-(2-chlorobenzyl)-... | 85% at 10 µM | 3.5 |
Control (Donepezil) | 90% at 10 µM | 1.0 |
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-14-6-8-16(9-7-14)24-20(27)13-29-21-25-17(12-28-21)10-19(26)23-11-15-4-2-3-5-18(15)22/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSTWDINRYVMDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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